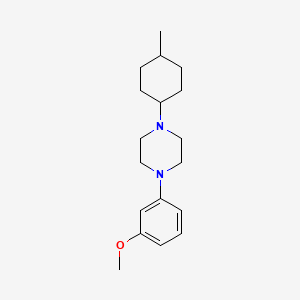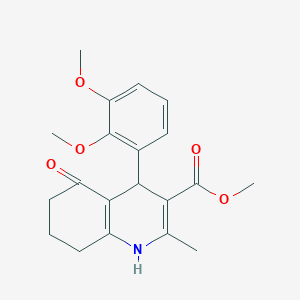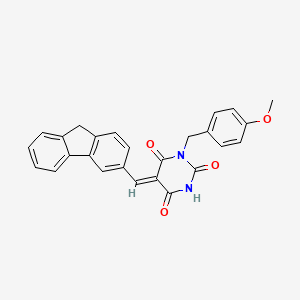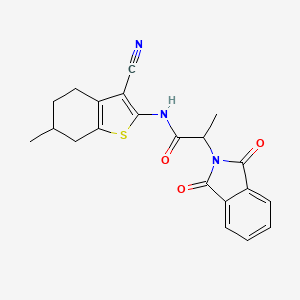![molecular formula C24H27N3O7 B5083953 3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate, commonly known as 'DMI', is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of DMI is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. DMI has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
DMI has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is involved in the regulation of mood and behavior. DMI has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.
実験室実験の利点と制限
One of the advantages of using DMI in lab experiments is its high potency and selectivity for the serotonin 5-HT1A receptor. This allows for the investigation of the specific role of this receptor in various physiological and behavioral processes. However, one of the limitations of using DMI is its potential off-target effects, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the investigation of DMI. One area of interest is the potential use of DMI as a treatment for schizophrenia. Preclinical studies have shown that DMI has antipsychotic effects and may be effective in treating the positive and negative symptoms of schizophrenia. Another area of interest is the investigation of the potential use of DMI as a treatment for chronic pain. Preclinical studies have shown that DMI has analgesic effects and may be effective in treating neuropathic pain. Finally, the investigation of the long-term effects of DMI on brain function and behavior is an important area of future research.
合成法
The synthesis of DMI involves the reaction of 3-(2-bromoethyl)-1H-indole with 1-(3,5-dimethoxybenzoyl)-4-piperazinecarboxylic acid in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of DMI. This method has been reported to yield high purity and high yield of DMI.
科学的研究の応用
DMI has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in preclinical studies. DMI has also been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. These findings have led to the investigation of DMI as a potential treatment for schizophrenia, depression, anxiety disorders, and chronic pain.
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3.C2H2O4/c1-27-18-11-16(12-19(13-18)28-2)22(26)25-9-7-24(8-10-25)15-17-14-23-21-6-4-3-5-20(17)21;3-1(4)2(5)6/h3-6,11-14,23H,7-10,15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUAXYZZSMVWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5083872.png)



![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)

methyl]phosphonate](/img/structure/B5083961.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)